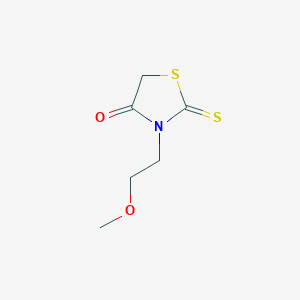

3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Description

The compound 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine family, characterized by a 2-sulfanylidene-1,3-thiazolidin-4-one core. Rhodanine derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties . The 2-methoxyethyl substituent at the N-3 position distinguishes this compound from other derivatives. This substituent likely enhances solubility and bioavailability due to its polar ether group, which may influence pharmacokinetic behavior compared to alkyl or aryl substituents.

Properties

IUPAC Name |

3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c1-9-3-2-7-5(8)4-11-6(7)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQVMKJMRPYEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572461 | |

| Record name | 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88850-32-2 | |

| Record name | 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2-mercaptoacetic acid with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one , a thiazolidinone derivative, is notable for its diverse biological activities, making it a candidate for pharmaceutical research.

Potential Applications

The potential applications of (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one span various fields:

- Pharmaceutical Research The complex structure of the compound suggests potential interactions with various biological targets.

- Interaction Studies Interaction studies are essential for understanding how this compound interacts with biological targets. Preliminary studies could involve assessing the compound's binding affinity to target proteins and evaluating its effects on cellular processes. These studies provide insights into the mechanisms through which this compound exerts its biological effects.

Thiazolidinone Derivatives

Thiazolidinones are known for their diverse biological activities, including anti-inflammatory and antidiabetic properties.

Antimicrobial and Anti-inflammatory Activity

A series of S-substituted and N-substituted-5-(1-adamantyl)-1,2,4 were synthesized and their antimicrobial and anti-inflammatory activity was tested .

Anticancer Activity

Some new derivatives of 2-aryl-1,3-thiazolidin-4-one derivatives were produced in the search of potentially active new molecules with antitumor features . Compound 4g exhibited significant anticancer activity with the inhibition value 84.19% against a leukemia cell line MOLT-4 while compound 4p had a remarkable inhibition ratio (72.11%) against the growth of a CNS (central nervous system) cancer cell line SF-295 in the primary screen . These preliminary and important results indicated that the compounds carried 2-aryl-1,3-thiazolidin-4-one scaffold can be evaluated as potentially promising anticancer agents .

Antibacterial Activity

Most of the synthesized N-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones showed moderate to excellent antibacterial activity (MIC values from 125 μg/ml to 15.62 μg/mL) . Compound 2-thioxo-3- (4-(trifluoromethyl)-phenyl)thiazolidin-4-one showed the most potent activity against Escherichia coli (3.125 μg/mL), equivalent to antibiotic Amikacin sulphate and against Staphylococcus aureus (0.097 μg/ml), 100 times superior then antibiotic Amikacin sulphate .

Structural Information

The compound 5-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one has the following structural information :

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the thiazolidinone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Rhodanine derivatives vary primarily in their N-3 and C-5 substituents, which critically modulate their physical and biological properties. Key structural analogs include:

*Estimated based on 3-ethyl analogs ; †Calculated from structural analogs ; ‡Data from .

- N-3 Substituent Impact: 2-Methoxyethyl: Enhances polarity and solubility compared to hydrophobic groups like benzyl or ethyl. This may improve drug-likeness in medicinal chemistry applications . Pyridinyl (Optovin): Introduces aromaticity and hydrogen-bonding capacity, critical for anion channel targeting .

C-5 Substituent Impact :

Crystallographic and Conformational Studies

- Intramolecular Interactions: N-Allyl derivatives (e.g., 3-allyl-5-(4-nitrobenzylidene)) exhibit intramolecular C–H···S contacts (2.51–2.55 Å), stabilizing molecular conformation . 3-Benzyl derivatives show planar thiazolidinone rings, confirmed via X-ray diffraction (R factor = 0.030) .

- Crystal Packing: Substituents like 4-methoxybenzylidene influence packing via π-π stacking and hydrogen bonding, affecting material properties in non-medical applications (e.g., solar cells) .

Key Research Findings

Substituent Position Matters : Pyridin-3-ylmethylidene groups at C-5 reduce antimicrobial efficacy compared to para-substituted arylidenes .

Solubility-Bioactivity Trade-off : Hydrophobic N-3 groups (e.g., benzyl) enhance membrane penetration but may limit solubility, whereas polar groups (e.g., 2-methoxyethyl) optimize balance .

Multi-Target Potential: Rhodanine derivatives can engage ion channels (Optovin), transcriptional regulators (S764582), and microbial enzymes, underscoring their scaffold flexibility .

Biological Activity

3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidinone family, known for its diverse biological activities. Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen, and they have been extensively studied for their pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be represented as follows:

Key Features

- Thiazolidinone Core : Provides a scaffold for various biological activities.

- Methoxyethyl Group : Enhances solubility and bioavailability.

- Sulfanylidene Group : Imparts unique reactivity with biological targets.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which alters metabolic pathways.

- Antibacterial Activity : Studies have shown that thiazolidinone derivatives exhibit significant antibacterial properties against various pathogens, including resistant strains.

- Anticancer Properties : Research indicates that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth.

Biological Activity Overview

Antibacterial Efficacy

In a study conducted by Gullapelli and Maroju (2023), several thiazolidinone derivatives were synthesized and tested for their antibacterial properties. The compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at 0.5 µg/mL, showcasing its potential as an effective antibacterial agent.

Anticancer Activity

A recent study evaluated the cytotoxic effects of various thiazolidinone derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 0.02 μM, suggesting its potential as an anticancer drug candidate.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(2-Methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one and its derivatives?

The synthesis of thiazolidinone derivatives typically involves cyclocondensation of primary amines with carbon disulfide and carbonyl compounds. For example, substituted rhodanine analogs are synthesized by reacting 2-methoxyethylamine with carbon disulfide and chloroacetic acid, followed by Knoevenagel condensation with aromatic aldehydes to introduce substituents at the 5-position . Characterization often includes FTIR, NMR (¹H/¹³C), and LC-MS/MS for structural validation .

Q. How is the compound structurally characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using diffractometers (e.g., Bruker X8 APEX) with MoKα radiation (λ = 0.71073 Å). Structures are solved via direct methods (SHELXS) and refined with SHELXL, incorporating hydrogen bonding and thermal displacement parameters . For example, similar compounds exhibit triclinic (P1) or monoclinic (P21/c) systems with Z = 2–4, and intramolecular interactions like C–H⋯O hydrogen bonds stabilize crystal packing .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles, unit cell parameters) be resolved during refinement?

Discrepancies arise from disordered moieties, twinning, or poor data resolution. SHELXL’s restraints (e.g., DFIX, SIMU) mitigate these by applying geometric constraints during refinement. For instance, in triclinic systems, anisotropic displacement parameters (ADPs) and multi-scan absorption corrections (SADABS) improve accuracy . Contradictions in hydrogen bonding patterns (e.g., R²²(10) motifs) are resolved using graph-set analysis to validate intermolecular interactions .

Q. What computational approaches are used to correlate structural features with biological activity?

Quantitative Structure-Activity Relationship (QSAR) models utilize descriptors like GETAWAY (R7p+) and topological indices (Balaban, Narumi) to predict antioxidant or antibacterial activity. For example, substituents with higher polarizability (e.g., trifluoromethyl groups) enhance antibacterial potency against Staphylococcus aureus (MIC = 0.097 µg/mL) by improving membrane penetration . Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) for target binding .

Q. How do structural modifications at the N-3 or 5-arylidene positions influence biological activity?

- N-3 substitution : Alkyl or aryl groups (e.g., allyl, 4-methylphenyl) modulate steric bulk and solubility. Allyl derivatives exhibit planar conformations, favoring π-π stacking with biological targets .

- 5-Arylidene substitution : Electron-withdrawing groups (e.g., bromo, nitro) enhance electrophilicity, improving interactions with bacterial enzymes. For example, 3-bromobenzylidene derivatives show tilted dihedral angles (5.86°) that optimize hydrophobic binding pockets .

Q. What experimental strategies address low solubility in biological assays?

Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoparticle encapsulation improve aqueous solubility. For instance, DMSO at 50 mg/mL is used for in vitro antibacterial testing, while micellar formulations enhance bioavailability for cytotoxicity studies .

Q. How are hydrogen bonding networks analyzed to predict crystal packing behavior?

Graph-set notation (e.g., D , S , R motifs) categorizes hydrogen bonds into chains, rings, or self-assembled dimers. In (Z)-3-allyl-5-(3-bromobenzylidene) derivatives, paired C–H⋯O bonds form inversion dimers with R²²(10) motifs, stabilizing the lattice .

Methodological Tables

Q. Table 1. Crystallographic Data for Representative Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.